Cyp17-IN-1

Description

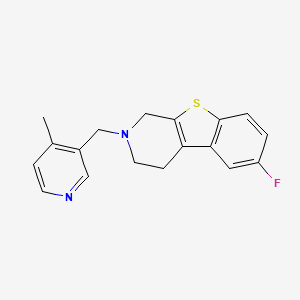

Structure

3D Structure

Properties

Molecular Formula |

C18H17FN2S |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

6-fluoro-2-[(4-methyl-3-pyridinyl)methyl]-3,4-dihydro-1H-[1]benzothiolo[2,3-c]pyridine |

InChI |

InChI=1S/C18H17FN2S/c1-12-4-6-20-9-13(12)10-21-7-5-15-16-8-14(19)2-3-17(16)22-18(15)11-21/h2-4,6,8-9H,5,7,10-11H2,1H3 |

InChI Key |

ATNGVPCHSCNOMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)CN2CCC3=C(C2)SC4=C3C=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of CYP17A1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the steroidogenic pathway, plays a pivotal role in the production of androgens and glucocorticoids.[1] This bifunctional enzyme, located in the endoplasmic reticulum, exhibits both 17α-hydroxylase and 17,20-lyase activities.[2][3] Its central role in androgen biosynthesis has made it a key therapeutic target, particularly in the context of hormone-dependent cancers such as prostate cancer.[4][5] This guide provides a comprehensive overview of the mechanism of action of CYP17A1 inhibitors, with a focus on their biochemical interactions, relevant signaling pathways, and the experimental methodologies used for their evaluation. While this document addresses CYP17A1 inhibitors broadly, the principles and mechanisms described are directly applicable to specific inhibitors like "Cyp17-IN-1".

Core Mechanism of Action: Inhibition of Steroidogenesis

The primary mechanism of action of CYP17A1 inhibitors is the blockade of androgen synthesis.[6] CYP17A1 catalyzes two key sequential reactions in the steroid hormone biosynthesis pathway:

-

17α-hydroxylase activity: It converts pregnenolone and progesterone into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively.[3][7] This is a necessary step for the synthesis of both glucocorticoids (like cortisol) and sex steroids.[8][9]

-

17,20-lyase activity: It then cleaves the C17-C20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively.[7][10] These are the primary precursors for the synthesis of testosterone and estrogens.[11]

CYP17A1 inhibitors can be classified based on their selectivity for these two enzymatic functions. Some inhibitors block both the 17α-hydroxylase and 17,20-lyase activities, while others are more selective for the 17,20-lyase function.[6] By binding to the active site of the enzyme, often through coordination with the heme iron, these inhibitors prevent the natural substrates from binding and being converted, thereby halting the production of androgens.[12]

The inhibition of CYP17A1 leads to a significant reduction in the circulating levels of androgens, which is particularly beneficial in the treatment of androgen-dependent diseases like castration-resistant prostate cancer (CRPC).[4][11] In CRPC, despite low testicular androgen levels, tumor cells can often synthesize their own androgens or utilize adrenal androgens for growth and survival.[11][13] CYP17A1 inhibitors effectively shut down these alternative androgen production pathways.[14]

Signaling Pathways and Cellular Effects

The primary signaling pathway affected by CYP17A1 inhibitors is the androgen receptor (AR) signaling pathway. By depleting the ligands (androgens) for the AR, these inhibitors prevent its activation and subsequent translocation to the nucleus, where it would normally drive the expression of genes involved in cell proliferation and survival.[13] Some studies suggest that certain CYP17A1 inhibitors, such as abiraterone, may also have direct inhibitory effects on the AR itself.[13]

The diagram below illustrates the steroidogenesis pathway and the points of inhibition by CYP17A1 inhibitors.

Caption: Steroidogenesis pathway illustrating the dual enzymatic activity of CYP17A1 and its inhibition.

Quantitative Data: Comparative Inhibitory Activity

The efficacy of CYP17A1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table summarizes representative IC50 values for several known CYP17A1 inhibitors against the 17α-hydroxylase and 17,20-lyase activities of the enzyme.

| Inhibitor | Target Activity | IC50 (nM) | Reference Compound |

| Abiraterone | 17,20-lyase | 2.5 | - |

| 17α-hydroxylase | 15 | - | |

| Orteronel (TAK-700) | 17,20-lyase | 20 | - |

| 17α-hydroxylase | 160 | - | |

| Galeterone (TOK-001) | 17,20-lyase | 38 | - |

| 17α-hydroxylase | 120 | - | |

| Ketoconazole | 17,20-lyase | 30 | - |

| 17α-hydroxylase | 30 | - | |

| Compound 1c | CYP17A1 | 830 | Abiraterone |

| Compound 1e | CYP17A1 | 560 | Abiraterone |

Note: IC50 values can vary depending on the specific experimental conditions. The data for compounds 1c and 1e are from a study on novel non-steroidal inhibitors and are presented for comparative purposes.[15]

Experimental Protocols

The evaluation of CYP17A1 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of CYP17A1.

Objective: To determine the IC50 value of a test compound against CYP17A1's 17α-hydroxylase and 17,20-lyase activities.

Materials:

-

Recombinant human CYP17A1 enzyme

-

Cytochrome P450 reductase (POR)

-

Cytochrome b5 (for lyase activity)

-

Radiolabeled substrates (e.g., [14C]-Progesterone for hydroxylase activity, [3H]-17α-hydroxypregnenolone for lyase activity)[16]

-

NADPH

-

Test compound (e.g., this compound)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)[16]

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the recombinant CYP17A1 enzyme, POR, and, for the lyase assay, cytochrome b5 in the reaction buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the radiolabeled substrate and NADPH.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60-90 minutes).[16]

-

Stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate).

-

Extract the steroids from the reaction mixture.

-

Separate the substrate and product(s) using TLC.

-

Quantify the amount of product formed using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram illustrates the general workflow for an in vitro CYP17A1 inhibition assay.

Caption: General workflow for an in vitro CYP17A1 inhibition assay.

This assay assesses the effect of a compound on steroid hormone production in a cellular context. The H295R human adrenocortical carcinoma cell line is a commonly used model as it expresses all the key enzymes required for steroidogenesis.[17]

Objective: To evaluate the effect of a test compound on the production of various steroid hormones, including androgens and cortisol, in H295R cells.

Materials:

-

H295R cells

-

Cell culture medium and supplements

-

Forskolin (to stimulate steroidogenesis)

-

Test compound

-

ELISA kits or LC-MS/MS for steroid quantification

Procedure:

-

Culture H295R cells to near confluence in multi-well plates.

-

Replace the growth medium with fresh medium containing the test compound at various concentrations.

-

Stimulate steroidogenesis by adding forskolin.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Quantify the levels of key steroid hormones (e.g., testosterone, DHEA, cortisol, progesterone) in the supernatant using appropriate analytical methods like ELISA or LC-MS/MS.

-

Analyze the data to determine the effect of the compound on the production of each steroid and to identify the specific points of inhibition in the steroidogenesis pathway.

Conclusion

CYP17A1 inhibitors represent a cornerstone in the treatment of androgen-dependent diseases, most notably castration-resistant prostate cancer. Their mechanism of action is centered on the potent and specific inhibition of the 17α-hydroxylase and/or 17,20-lyase activities of CYP17A1, leading to a profound suppression of androgen biosynthesis. This, in turn, disrupts the androgen receptor signaling pathway, a key driver of tumor growth. A thorough understanding of their mechanism, facilitated by robust in vitro and cell-based assays, is crucial for the development of next-generation inhibitors with improved potency, selectivity, and clinical efficacy.

References

- 1. The role of CYP17A1 in prostate cancer development: structure, function, mechanism of action, genetic variations and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP17A1 - Wikipedia [en.wikipedia.org]

- 3. CYP17A1 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP17A1 inhibitor - Wikipedia [en.wikipedia.org]

- 7. Structural Insights into the Function of Steroidogenic Cytochrome P450 17A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple Signaling Pathways Coordinate CYP17 Gene Expression in the Human Adrenal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. scbt.com [scbt.com]

- 13. CYP17A1 and Androgen-Receptor Expression in Prostate Carcinoma Tissues and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [CYP17A1 inhibitors in prostate cancer: mechanisms of action independent of the androgenic pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 4.5. In Vitro Enzyme Kinetic Analysis of Identified CYP17A1 Mutations [bio-protocol.org]

- 17. The relevance of chemical interactions with CYP17 enzyme activity: assessment using a novel in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyp17-IN-1: A Technical Guide to its Structure, Synthesis, and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyp17-IN-1, also known as compound 9c, is a potent and selective non-steroidal inhibitor of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. By targeting CYP17A1, this compound effectively curtails the production of androgens, such as testosterone, which are pivotal in the progression of hormone-dependent diseases, most notably castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, presenting key data in a structured format for researchers and drug development professionals.

Chemical Structure and Properties

This compound is chemically identified as 6-fluoro-2-[(4-methylpyridin-3-yl)methyl]-3,4-dihydro-1H-[1]benzothiolo[2,3-c]pyridine.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 6-fluoro-2-[(4-methylpyridin-3-yl)methyl]-3,4-dihydro-1H-[1]benzothiolo[2,3-c]pyridine |

| Molecular Formula | C₁₈H₁₇FN₂S |

| Molecular Weight | 312.4 g/mol |

| Synonyms | Compound 9c |

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a detailed experimental protocol for its synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-fluoro-1,2,3,4-tetrahydrobenzo[2][3]thieno[2,3-c]pyridine (Intermediate A)

A mixture of 6-fluorobenzo[b]thiophene-2-carbaldehyde (1.0 eq), aminoacetaldehyde dimethyl acetal (1.2 eq), and sodium triacetoxyborohydride (1.5 eq) in dichloromethane (DCM) is stirred at room temperature for 12 hours. The reaction is then quenched with saturated sodium bicarbonate solution and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is dissolved in a mixture of acetic acid and water (9:1) and heated at 80 °C for 4 hours. After cooling, the mixture is basified with 2 M sodium hydroxide and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford Intermediate A.

Step 2: Synthesis of 6-fluoro-2-((4-methylpyridin-3-yl)methyl)-1,2,3,4-tetrahydrobenzo[2][3]thieno[2,3-c]pyridine (this compound)

To a solution of Intermediate A (1.0 eq) and 3-(chloromethyl)-4-methylpyridine hydrochloride (1.2 eq) in dimethylformamide (DMF) is added potassium carbonate (2.5 eq). The mixture is stirred at 60 °C for 6 hours. After completion of the reaction, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

References

- 1. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AOP-Wiki [aopwiki.org]

- 3. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Function and Inhibition of CYP17A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyp17-IN-1 is understood to be an inhibitor of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the steroidogenesis pathway. CYP17A1, also known as steroid 17α-hydroxylase/17,20-lyase, is a dual-function enzyme essential for the production of androgens and estrogens.[1][2][3][4] Its pivotal role in hormone synthesis makes it a key therapeutic target in hormone-dependent cancers, most notably castration-resistant prostate cancer (CRPC) and certain types of breast cancer.[1][5][6] This document provides an in-depth overview of the function of CYP17A1, the mechanism of its inhibition, relevant quantitative data for known inhibitors, detailed experimental protocols for assessing inhibitor activity, and visual representations of the associated biological pathways and experimental workflows.

The Function of CYP17A1 in Steroidogenesis

CYP17A1 is a monooxygenase located in the endoplasmic reticulum that catalyzes two key reactions in the steroid hormone biosynthesis pathway:[2][4][7]

-

17α-hydroxylase activity: This reaction involves the addition of a hydroxyl group to pregnenolone and progesterone at the 17α position, producing 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. This step is crucial for the synthesis of glucocorticoids like cortisol.[2][3][8]

-

17,20-lyase activity: This reaction cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively.[2][8] These are the primary precursors for the synthesis of all androgens and estrogens.[9]

The dual enzymatic activities of CYP17A1 represent a critical branch point in the steroidogenic pathway, directing intermediates toward the production of either glucocorticoids or sex hormones.[1]

Mechanism of Action of CYP17A1 Inhibitors

CYP17A1 inhibitors, such as the well-characterized drug abiraterone acetate, function by blocking the catalytic activity of the enzyme.[2][10] The primary mechanisms of inhibition include:

-

Competitive Inhibition: Many inhibitors are designed as substrate mimics that bind to the active site of the CYP17A1 enzyme, competing with the endogenous substrates (pregnenolone and progesterone).[2]

-

Heme Iron Coordination: Some potent inhibitors, including abiraterone, coordinate with the heme iron atom within the active site of the cytochrome P450 enzyme. This interaction can be very strong and, in some cases, leads to irreversible or slowly reversible inhibition, effectively shutting down the enzyme's catalytic cycle.[2]

By inhibiting both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, these compounds effectively halt the production of androgens and estrogens.[5] In the context of prostate cancer, this depletion of androgens, which fuel tumor growth, is the primary therapeutic effect.[2][5]

Quantitative Data for Representative CYP17A1 Inhibitors

While specific data for "this compound" is not publicly available, the following tables summarize key quantitative parameters for well-established CYP17A1 inhibitors to provide a comparative context for researchers.

| Inhibitor | Target(s) | IC50 (17α-hydroxylase) | IC50 (17,20-lyase) | Clinical Application |

| Abiraterone Acetate | CYP17A1 (hydroxylase and lyase) | 2.5 - 15 nM | 0.5 - 4 nM | Castration-Resistant Prostate Cancer |

| Galeterone | CYP17A1, Androgen Receptor (antagonist) | 26 nM | 16 nM | Investigational (Prostate Cancer) |

| Orteronel (TAK-700) | Selective for CYP17A1 17,20-lyase | 230 nM | 33 nM | Investigational (Prostate Cancer) |

| Seviteronel (VT-464) | Selective for CYP17A1 17,20-lyase, AR antagonist | Not specified | Potent inhibitor | Investigational (Breast and Prostate Cancer) |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

In Vitro CYP17A1 Enzyme Kinetic Analysis

This protocol outlines a representative method for determining the inhibitory activity of a compound against CYP17A1.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.

Materials:

-

Recombinant human CYP17A1 and cytochrome P450 reductase (POR)

-

Cytochrome b5 (for lyase activity assay)

-

Radiolabeled substrates: [14C]-progesterone (for hydroxylase activity) and [3H]-17α-hydroxypregnenolone (for lyase activity)

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Phosphatidylcholine

-

Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and fluid

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, MgCl2, reduced glutathione, glycerol, and phosphatidylcholine.

-

Enzyme and Inhibitor Incubation:

-

Add recombinant CYP17A1 and POR (and cytochrome b5 for the lyase assay) to the reaction mixture.

-

Add varying concentrations of the test inhibitor.

-

Pre-incubate the mixture at 37°C for a short period.

-

-

Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate and NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).

-

Reaction Termination and Steroid Extraction: Stop the reaction by adding a strong base or organic solvent. Extract the steroids using an organic solvent (e.g., ethyl acetate).

-

Chromatographic Separation: Evaporate the organic solvent and resuspend the steroid residue. Spot the residue on a TLC plate and develop the chromatogram to separate the substrate from the product.

-

Quantification: Visualize the separated steroids (e.g., using a phosphorimager) and scrape the corresponding spots into scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of substrate conversion to product for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Analysis of Steroid Metabolites in Biological Samples

This protocol provides a general workflow for assessing the in vivo effect of a CYP17A1 inhibitor on steroid hormone profiles.

Objective: To quantify the levels of steroid hormones and their metabolites in plasma or urine from subjects treated with a CYP17A1 inhibitor.

Materials:

-

Biological samples (plasma or urine)

-

Internal standards (deuterated steroids)

-

Solid-phase extraction (SPE) cartridges

-

Derivatization agents

-

Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Sample Preparation: Thaw the biological samples and add internal standards.

-

Enzymatic Hydrolysis (for urine): Treat urine samples with β-glucuronidase/sulfatase to deconjugate the steroids.

-

Extraction: Perform solid-phase extraction to isolate the steroids from the biological matrix.

-

Derivatization: Chemically modify the steroids to improve their volatility and ionization efficiency for GC-MS analysis.

-

Instrumental Analysis: Inject the derivatized samples into the GC-MS or LC-MS/MS system.

-

Data Acquisition and Analysis: Acquire the data in selected ion monitoring (SIM) mode or multiple reaction monitoring (MRM) mode. Identify and quantify the steroids based on their retention times and mass-to-charge ratios relative to the internal standards.

-

Ratio Calculation: Calculate the ratios of substrate to product metabolites to assess the in vivo activity of CYP17A1 (e.g., the ratio of corticosterone metabolites to cortisol metabolites for 17α-hydroxylase activity).[11]

Visualizations

Steroidogenesis Pathway and CYP17A1 Inhibition

Caption: Steroidogenesis pathway highlighting the inhibitory action of this compound on CYP17A1.

Experimental Workflow for In Vitro CYP17A1 Inhibition Assay

Caption: Workflow for determining the IC50 of a CYP17A1 inhibitor in vitro.

References

- 1. Genetics, structure, function, mode of actions and role in cancer development of CYP17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP17A1 - Wikipedia [en.wikipedia.org]

- 3. CYP17A1 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. CYP17A1 cytochrome P450 family 17 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. CYP17 inhibitors in prostate cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CYP17A1 | Cancer Genetics Web [cancerindex.org]

- 8. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are CYP17A1 gene modulators and how do they work? [synapse.patsnap.com]

- 11. The broad phenotypic spectrum of 17α-hydroxylase/17,20-lyase (CYP17A1) deficiency: a case series - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Selective CYP17A1 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the androgen biosynthesis pathway, making it a key therapeutic target in the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] This technical guide provides an in-depth overview of the discovery and development of a novel class of non-steroidal CYP17A1 inhibitors, with a focus on compounds demonstrating selectivity for the 17,20-lyase activity. We will explore the mechanism of action, preclinical evaluation, and clinical potential of these agents, exemplified by the investigational drug VT-464. This document will detail the experimental protocols utilized in their evaluation and present key quantitative data in structured tables for comparative analysis. Visual diagrams of relevant pathways and experimental workflows are provided to facilitate a comprehensive understanding.

Introduction: The Rationale for Targeting CYP17A1 in Prostate Cancer

Androgen receptor (AR) signaling is a primary driver of prostate cancer progression.[4] While androgen deprivation therapy (ADT) is the standard of care, the disease often progresses to a castration-resistant state (CRPC) where tumors can synthesize their own androgens.[1] The enzyme CYP17A1 plays a pivotal role in this process, catalyzing both 17α-hydroxylase and 17,20-lyase reactions in the steroidogenesis pathway.[2][5][6] Inhibition of CYP17A1 is a clinically validated strategy to suppress androgen production and has led to the development of drugs like abiraterone acetate.[1][7] However, non-selective inhibition of both CYP17A1 activities can lead to side effects due to the disruption of cortisol synthesis.[4][8] This has spurred the development of second-generation inhibitors with selectivity for the 17,20-lyase activity, aiming for a more targeted and tolerable therapeutic approach.

The Steroidogenesis Pathway and CYP17A1's Dual Function

CYP17A1 is a dual-function enzyme located in the endoplasmic reticulum.[5][9] It first catalyzes the 17α-hydroxylation of pregnenolone and progesterone. Subsequently, its 17,20-lyase activity cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors to testosterone.[6][10]

Figure 1: Simplified steroidogenesis pathway highlighting the dual enzymatic activity of CYP17A1.

Discovery and Preclinical Development of a Selective Inhibitor: A Case Study of VT-464

VT-464 (also known as orteronel) is a novel, non-steroidal, selective inhibitor of CYP17A1, with a preference for the 17,20-lyase activity.[8][11] Its discovery was part of a focused effort to identify compounds that could suppress androgen synthesis while minimizing the impact on cortisol production, thereby potentially avoiding the need for co-administration of corticosteroids.

In Vitro Characterization

The initial evaluation of VT-464 involved a series of in vitro assays to determine its potency and selectivity against CYP17A1.

Table 1: In Vitro Potency and Selectivity of VT-464 vs. Abiraterone

| Compound | Human CYP17A1 Lyase IC50 (nM) | Human CYP17A1 Hydroxylase IC50 (nM) | Selectivity Ratio (Hydroxylase/Lyase) |

| VT-464 | 69 | 670 | ~9.7 |

| Abiraterone | 15 | 2.5 | ~0.17 |

| Data sourced from preclinical studies.[8] |

These results demonstrate that while abiraterone is a more potent inhibitor of both enzyme activities, VT-464 exhibits greater selectivity for the lyase function.[8]

Cellular Assays

The anti-tumor activity of VT-464 was assessed in various prostate cancer cell lines, including those resistant to the androgen receptor antagonist enzalutamide.

Table 2: Antiproliferative Activity in Prostate Cancer Cell Lines

| Cell Line | Androgen Sensitivity | Effect of VT-464 Treatment |

| LNCaP | Sensitive | Inhibition of cell growth |

| C4-2 | Castration-Resistant | Greater decrease in AR transactivation compared to abiraterone |

| MR49C | Enzalutamide-Resistant | Suppression of AR axis to a greater extent than abiraterone |

| MR49F | Enzalutamide-Resistant | Suppression of AR axis to a greater extent than abiraterone |

| Data compiled from preclinical reports. |

In Vivo Preclinical Models

The efficacy of VT-464 was further evaluated in xenograft models of castration-resistant prostate cancer.

Table 3: In Vivo Efficacy of VT-464 in Xenograft Models

| Model | Treatment | Key Findings |

| Castrate Male Mice | VT-464 | Significant decrease in intratumoral androgen levels, greater than abiraterone acetate |

| Abiraterone Acetate (AA) | Significant decrease in intratumoral androgen levels | |

| Enzalutamide-Resistant Xenografts | VT-464 | Greater tumor growth inhibition and PSA decrease compared to AA |

| Abiraterone Acetate (AA) | Tumor growth inhibition and PSA decrease | |

| Based on findings from in vivo preclinical studies. |

Experimental Protocols

CYP17A1 Enzyme Inhibition Assay

Objective: To determine the IC50 values for the inhibition of CYP17A1 hydroxylase and lyase activities.

Methodology:

-

Recombinant human CYP17A1 is incubated with radiolabeled substrates (e.g., [3H]progesterone for hydroxylase activity and [3H]17-hydroxypregnenolone for lyase activity).

-

The reaction is initiated in the presence of varying concentrations of the test inhibitor (e.g., VT-464 or abiraterone).

-

Following incubation, the reaction is stopped, and the steroid products are extracted.

-

The substrate and product are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Radioactivity in the product bands is quantified to determine the percentage of inhibition at each inhibitor concentration.

-

IC50 values are calculated by fitting the data to a dose-response curve.

Figure 2: Workflow for the CYP17A1 enzyme inhibition assay.

Cell Proliferation Assay

Objective: To assess the antiproliferative effects of the inhibitor on prostate cancer cell lines.

Methodology:

-

Prostate cancer cells (e.g., LNCaP, C4-2) are seeded in 96-well plates.

-

After cell attachment, the medium is replaced with a medium containing various concentrations of the test compound.

-

Cells are incubated for a defined period (e.g., 72 hours).

-

Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to vehicle-treated control cells.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

-

Immunocompromised mice are subcutaneously inoculated with human prostate cancer cells.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The test compound is administered orally or via another appropriate route at a predetermined dose and schedule.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors and blood samples are collected for analysis of androgen levels and other biomarkers.

Mechanism of Action and Clinical Development

VT-464 not only inhibits CYP17A1 but has also been shown to have an androgen receptor antagonist effect, providing a dual mechanism of action. This multifaceted activity may help in overcoming resistance mechanisms observed with other CYP17 inhibitors.[1]

Several clinical trials have been initiated to evaluate the safety and efficacy of selective CYP17A1 inhibitors like orteronel (VT-464) in patients with metastatic prostate cancer.[1] These trials aim to determine the clinical benefit of this therapeutic strategy, both as a monotherapy and in combination with other agents.

Figure 3: Dual mechanism of action of a selective CYP17A1 inhibitor with AR antagonist activity.

Conclusion

The discovery and development of selective CYP17A1 inhibitors represent a significant advancement in the treatment of castration-resistant prostate cancer. By preferentially targeting the 17,20-lyase activity, these agents aim to provide a more favorable safety profile compared to non-selective inhibitors. Preclinical data for compounds like VT-464 have demonstrated potent anti-tumor activity through the dual mechanisms of androgen synthesis inhibition and androgen receptor antagonism. Ongoing clinical trials will further elucidate the therapeutic potential of this class of drugs in improving outcomes for patients with advanced prostate cancer.

References

- 1. CYP17 inhibitors in prostate cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. CYP17A1 - Wikipedia [en.wikipedia.org]

- 6. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are CYP17A1 gene modulators and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. CYP17A1 | Cancer Genetics Web [cancerindex.org]

- 10. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer activity of a novel selective CYP17A1 inhibitor in preclinical models of castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyp17-IN-1: A Technical Guide on its Role in Androgen Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Androgen biosynthesis is a critical physiological process, with its dysregulation implicated in various pathologies, most notably castration-resistant prostate cancer (CRPC). A key enzyme in this pathway is Cytochrome P450 17A1 (CYP17A1), which possesses dual catalytic activities: 17α-hydroxylase and 17,20-lyase.[1] These activities are essential for the conversion of pregnane precursors into androgens.[2] Consequently, the inhibition of CYP17A1 presents a compelling therapeutic strategy for androgen-dependent diseases. This technical guide provides an in-depth overview of a specific inhibitor, Cyp17-IN-1, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

The Androgen Biosynthesis Pathway and the Role of CYP17A1

Androgens, such as testosterone and dihydrotestosterone (DHT), are synthesized from cholesterol through a series of enzymatic reactions.[3] This process primarily occurs in the testes and adrenal glands.[4] The androgen biosynthesis pathway can be broadly divided into the canonical (or "frontdoor") pathway and alternative ("backdoor") pathways.[5][6]

CYP17A1 is a crucial enzyme in this pathway, catalyzing two key sequential reactions:

-

17α-hydroxylase activity: Converts pregnenolone and progesterone into their 17α-hydroxylated products.[7]

-

17,20-lyase activity: Cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively.[7][8] These are the direct precursors to testosterone.

The 17,20-lyase activity is the rate-limiting step for androgen production and is therefore a prime target for therapeutic intervention in androgen-driven diseases.[8]

Visualization of the Androgen Biosynthesis Pathway

The following diagram illustrates the canonical androgen biosynthesis pathway and highlights the points of action of CYP17A1.

Caption: Canonical androgen biosynthesis pathway highlighting CYP17A1 inhibition.

This compound: Mechanism of Action

This compound is a potent inhibitor of CYP17A1. Like other CYP17A1 inhibitors, it functions by binding to the active site of the enzyme, thereby preventing the binding and subsequent conversion of its natural substrates.[9] This leads to a reduction in the production of androgens.[9] Some CYP17A1 inhibitors can be selective for the 17,20-lyase activity, while others inhibit both the hydroxylase and lyase functions.[9] The precise selectivity profile of this compound would be determined through specific enzymatic assays as detailed in the experimental protocols section.

Quantitative Data for CYP17A1 Inhibitors

The inhibitory potency of compounds like this compound is typically quantified by their half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[10] The following table summarizes representative IC50 values for known CYP17A1 inhibitors to provide a comparative context.

| Inhibitor | Target Activity | IC50 (nM) | Cell Line/System | Reference |

| Abiraterone | 17α-hydroxylase | 2.5 | Recombinant Human CYP17A1 | [11] |

| Abiraterone | 17,20-lyase | 0.39 (Ki*) | Recombinant Human CYP17A1 | [11] |

| Orteronel | 17,20-lyase | 22 | Human Adrenal Microsomes | [12] |

| Galeterone (TOK-001) | CYP17A1 | 300 | Intact CYP17 expressing E. coli | [2][12] |

| Ketoconazole | CYP17A1 | Varies | Multiple | [1] |

Note: Ki represents the inhibition constant of the final high-affinity complex for slow, tight-binding inhibitors.

Experimental Protocols

The characterization of this compound and other CYP17A1 inhibitors involves a series of in vitro assays.

Recombinant CYP17A1 Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified, recombinant CYP17A1.

Methodology:

-

Expression and Purification: Human CYP17A1 is expressed in a suitable system (e.g., E. coli) and purified.[13]

-

Reconstitution: The purified CYP17A1 is reconstituted with its redox partners, cytochrome P450 reductase (POR) and, for lyase activity, cytochrome b5, in a lipid environment (e.g., liposomes).[14]

-

Incubation: The reconstituted enzyme system is incubated with a specific radiolabeled substrate (e.g., [14C]-progesterone for hydroxylase activity or [3H]-17α-hydroxypregnenolone for lyase activity) and a range of concentrations of the inhibitor (this compound).[15] The reaction is initiated by the addition of NADPH.[15]

-

Extraction and Separation: After a defined incubation period, the reaction is stopped, and the steroids are extracted. The substrate and product are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8][15]

-

Quantification: The amount of product formed is quantified by scintillation counting (for radiolabeled substrates) or mass spectrometry.[8]

-

IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[16]

Visualization of the Enzyme Inhibition Assay Workflow

Caption: Workflow for a recombinant CYP17A1 enzyme inhibition assay.

Cell-Based Androgen Biosynthesis Assay

This type of assay assesses the ability of an inhibitor to block androgen production in a cellular context that more closely mimics the physiological environment. The human adrenocortical carcinoma cell line, NCI-H295R, is a commonly used model as it expresses the key enzymes required for steroidogenesis.[17][18]

Methodology:

-

Cell Culture: H295R cells are cultured under standard conditions.

-

Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Hormone Quantification: After treatment, the cell culture medium is collected. The concentrations of various steroids (e.g., DHEA, testosterone, cortisol, progesterone) are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[17][19]

-

Data Analysis: A decrease in the levels of androgens (DHEA, testosterone) and an accumulation of upstream precursors (progesterone) would indicate inhibition of CYP17A1.[17] The IC50 for the inhibition of specific steroid production can then be calculated.

Visualization of the Logical Relationship in Cell-Based Assays

Caption: Logical relationship of this compound action in a cell-based assay.

Conclusion

This compound, as an inhibitor of the critical enzyme CYP17A1, holds significant potential for the modulation of androgen biosynthesis. A thorough understanding of its mechanism, quantitative potency, and the experimental methodologies used for its evaluation is paramount for researchers and drug developers in the field. The data and protocols presented in this guide offer a comprehensive framework for the continued investigation and development of this compound and other novel CYP17A1 inhibitors.

References

- 1. CYP17A1 - Wikipedia [en.wikipedia.org]

- 2. CYP17 inhibitors for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Source, synthesis and metabolism of androgens | PPSX [slideshare.net]

- 5. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP17A1 inhibitor - Wikipedia [en.wikipedia.org]

- 10. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CYP17 inhibitors in prostate cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human cytochrome CYP17A1. The structural basis for compromised lyase activity with 17-hydroxyprogesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 4.5. In Vitro Enzyme Kinetic Analysis of Identified CYP17A1 Mutations [bio-protocol.org]

- 16. IC50 Calculator | AAT Bioquest [aatbio.com]

- 17. Inhibition of CYP17A1 activity by resveratrol, piceatannol, and synthetic resveratrol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The relevance of chemical interactions with CYP17 enzyme activity: assessment using a novel in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

An In-Depth Technical Guide to Cyp17-IN-1: A Potent CYP17A1 Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cyp17-IN-1, a potent and selective inhibitor of the Cytochrome P450 17A1 (CYP17A1) enzyme. CYP17A1 is a critical enzyme in the steroidogenesis pathway, responsible for the biosynthesis of androgens and estrogens. Its inhibition is a clinically validated strategy for the treatment of hormone-dependent diseases, most notably castration-resistant prostate cancer (CRPC). This document collates the available preclinical data on this compound, including its inhibitory potency, selectivity, and in vivo efficacy. Detailed experimental methodologies for key assays are provided to enable researchers to understand and potentially replicate the evaluation of this and similar compounds. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate a clear understanding of the scientific concepts.

Introduction to CYP17A1 and Its Inhibition

Cytochrome P450 17A1 is a bifunctional enzyme located in the endoplasmic reticulum of adrenal and gonadal cells.[1] It possesses two distinct enzymatic activities: a 17α-hydroxylase activity and a 17,20-lyase activity.[1] The 17α-hydroxylase activity converts pregnenolone and progesterone to their 17α-hydroxylated precursors, which are essential for the production of glucocorticoids like cortisol.[2] Subsequently, the 17,20-lyase activity cleaves the C17-C20 bond of these hydroxylated intermediates to produce dehydroepiandrosterone (DHEA) and androstenedione, the primary precursors for all androgens and estrogens.[2][3]

In hormone-sensitive cancers such as prostate cancer, tumor growth is driven by androgens that activate the androgen receptor.[4] Inhibition of CYP17A1, particularly its 17,20-lyase activity, is a key therapeutic strategy to abrogate androgen synthesis in the testes, adrenal glands, and within the tumor itself.[5] This guide focuses on this compound, a novel, potent, and orally active non-steroidal inhibitor of CYP17A1.

Quantitative Data Summary for this compound

This compound, also referred to as compound 9c, is a derivative of 1,2,3,4-tetrahydrobenzo[6][7]thieno[2,3-c]pyridine.[8] It has demonstrated potent inhibition of both rat and human CYP17A1 enzymes. The following tables summarize the available quantitative data for this compound and a related compound, CYP17A1-IN-1 (Compound 14).

Table 1: In Vitro Inhibitory Activity of this compound (Compound 9c)

| Target Enzyme | Species | IC50 (nM) | Reference Compound (Abiraterone) IC50 (nM) |

| CYP17 | Rat | 15.8 | 25 |

| CYP17 | Human | 20.1 | 36 |

| CYP3A4 | Human | 8500 | Not Reported |

Data sourced from MedChemExpress and the primary publication by Wang M, et al.[2][8]

Table 2: Cellular Activity of this compound (Compound 9c)

| Cell Line | Assay | Concentration | % Testosterone Production (vs. Control) | Reference Compound (Abiraterone) % Testosterone Production |

| NCI-H295R | Testosterone Production | 1 µM | 52 ± 2% | 74 ± 15% |

Data sourced from the primary publication by Wang M, et al.[8]

Table 3: In Vitro Activity of CYP17A1-IN-1 (Compound 14)

| Target Enzyme | Species | IC50 (nM) |

| CYP17A1 | Not Specified | 26 |

Data sourced from MedChemExpress.[3]

Signaling Pathways and Mechanisms

The following diagrams illustrate the steroidogenesis pathway, the mechanism of CYP17A1 inhibition, and the logical relationship of selective inhibition.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound and related compounds.

In Vitro CYP17A1 Inhibition Assay

This protocol is based on the methods described in the primary literature for evaluating CYP17A1 inhibitors.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human or rat CYP17A1 enzyme activity.

Materials:

-

Recombinant human or rat CYP17A1 enzyme

-

NADPH

-

Substrate: Progesterone or Pregnenolone

-

Test compound (this compound) dissolved in DMSO

-

Reference compound (Abiraterone)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

96-well microplate

-

Incubator

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the CYP17A1 enzyme and NADPH in the reaction buffer.

-

Add varying concentrations of the test compound or reference compound to the wells of the microplate. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the substrate (progesterone or pregnenolone) to each well.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant for the formation of the 17α-hydroxylated product using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

NCI-H295R Cell-Based Testosterone Production Assay

This assay utilizes the human adrenocortical carcinoma cell line NCI-H295R, which expresses the key enzymes for steroidogenesis.

Objective: To assess the ability of a test compound to inhibit testosterone production in a cellular context.

Materials:

-

NCI-H295R cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with serum and other necessary components

-

Forskolin (to stimulate steroidogenesis)

-

Test compound (this compound)

-

Reference compound (Abiraterone)

-

24-well cell culture plates

-

ELISA kit for testosterone or LC-MS/MS system

Procedure:

-

Seed NCI-H295R cells in 24-well plates and allow them to adhere and grow to a suitable confluency.

-

Wash the cells and replace the medium with serum-free medium containing forskolin to stimulate steroid production.

-

Add the test compound or reference compound at the desired concentration (e.g., 1 µM). Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

-

Collect the cell culture supernatant.

-

Measure the concentration of testosterone in the supernatant using a commercial ELISA kit or by LC-MS/MS.

-

Calculate the percentage of testosterone production relative to the vehicle-treated control.

In Vivo Testosterone Reduction Study in Rats

This protocol describes a general approach for evaluating the in vivo efficacy of a CYP17A1 inhibitor in reducing systemic androgen levels.

Objective: To determine the effect of a test compound on plasma testosterone levels in a rodent model.

Animals:

-

Male Sprague-Dawley rats

Materials:

-

Test compound (this compound)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Blood collection supplies (e.g., EDTA tubes)

-

Centrifuge

-

ELISA kit for testosterone or LC-MS/MS system

Procedure:

-

Acclimatize the rats to the housing conditions for at least one week.

-

Group the animals and administer the test compound orally at different dose levels. Include a vehicle control group.

-

At specified time points after administration (e.g., 2, 4, 8, 24 hours), collect blood samples from the animals.

-

Process the blood samples to obtain plasma by centrifugation.

-

Store the plasma samples at -80°C until analysis.

-

Measure the testosterone concentration in the plasma samples using a validated method (ELISA or LC-MS/MS).

-

Analyze the data to determine the dose-dependent effect of the test compound on plasma testosterone levels.

LNCaP Cell Cytotoxicity Assay (for CYP17A1-IN-1)

This protocol is a standard method for assessing the cytotoxic effects of a compound on the androgen-sensitive LNCaP prostate cancer cell line.

Objective: To determine the cytotoxic potential of a test compound on LNCaP cells.

Materials:

-

LNCaP cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (CYP17A1-IN-1)

-

96-well clear-bottom black plates

-

Resazurin-based cell viability reagent

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Seed LNCaP cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a serial dilution of the test compound. Include a vehicle control.

-

Incubate the cells for a specified duration (e.g., 72 hours).

-

Add the resazurin-based reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.

DU-145 Cell Migration (Wound Healing) Assay (for CYP17A1-IN-1)

This assay is used to evaluate the effect of a compound on the migration of the androgen-independent DU-145 prostate cancer cell line.

Objective: To assess the inhibitory effect of a test compound on cell migration.

Materials:

-

DU-145 cells

-

Complete cell culture medium

-

Test compound (CYP17A1-IN-1)

-

6-well or 12-well plates

-

Pipette tip (e.g., 200 µL) or a specialized culture insert for creating a "wound"

-

Microscope with a camera

Procedure:

-

Seed DU-145 cells in the wells of a plate and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control.

-

Capture images of the wound at time 0.

-

Incubate the plate at 37°C in a CO2 incubator.

-

Capture images of the same wound area at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the wound at different points for each condition and time point.

-

Calculate the rate of wound closure to determine the effect of the compound on cell migration.

Conclusion

This compound has emerged as a potent non-steroidal inhibitor of the CYP17A1 enzyme, demonstrating superior in vitro potency compared to the established drug, abiraterone. Its ability to reduce testosterone production in a cellular context and lower plasma testosterone levels in vivo underscores its potential as a therapeutic agent for hormone-dependent prostate cancer. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel CYP17A1 inhibitors. Further studies are warranted to fully characterize the pharmacokinetic profile, safety, and long-term efficacy of this compound.

Disclaimer: This document is intended for research and informational purposes only. The compounds mentioned are for research use and not for human or veterinary use. The experimental protocols are provided as a guide and may require optimization for specific laboratory conditions.

References

- 1. New CYP17 hydroxylase inhibitors: synthesis, biological evaluation, QSAR, and molecular docking study of new pregnenolone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. estudogeral.uc.pt [estudogeral.uc.pt]

- 5. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wound healing assay | Abcam [abcam.com]

- 8. 4.6. Wound Healing Assay for Cell Migration Observation [bio-protocol.org]

Cyp17-IN-1: A Technical Guide to a Novel Steroidogenesis Pathway Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Cyp17-IN-1, a potent inhibitor of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the steroidogenesis pathway. Due to the limited public information on a compound specifically named "this compound," this document will utilize data from a well-characterized and clinically significant CYP17A1 inhibitor, abiraterone, as a representative molecule to illustrate the core principles, experimental methodologies, and therapeutic potential of targeting this pathway. This guide will delve into the mechanism of action, quantitative biochemical and cellular activity, and the signaling pathways affected by the inhibition of CYP17A1. Detailed experimental protocols and data are presented to enable researchers to design and execute relevant studies in the field of steroid hormone biosynthesis and its modulation for therapeutic purposes, particularly in hormone-dependent cancers.

Introduction to the Steroidogenesis Pathway and CYP17A1

The steroidogenesis pathway is a complex series of enzymatic reactions responsible for the synthesis of all steroid hormones from cholesterol. These hormones, including glucocorticoids, mineralocorticoids, and sex steroids (androgens and estrogens), are essential for a wide range of physiological processes. A key enzyme in this pathway is Cytochrome P450 17A1 (CYP17A1), a bifunctional enzyme located in the endoplasmic reticulum of steroidogenic tissues such as the adrenal glands and gonads.[1][2]

CYP17A1 exhibits two distinct enzymatic activities:

-

17α-hydroxylase activity: This activity is essential for the production of glucocorticoids, such as cortisol. It converts pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively.[3]

-

17,20-lyase activity: This activity is the rate-limiting step for the production of androgens. It cleaves the C17-C20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively.[3]

Given its central role in androgen synthesis, CYP17A1 has emerged as a critical therapeutic target for hormone-dependent diseases, most notably castration-resistant prostate cancer (CRPC).[4] Inhibition of CYP17A1 effectively reduces the production of androgens that drive the growth of prostate cancer cells.[5]

This compound (as represented by Abiraterone): Mechanism of Action

This compound, represented here by abiraterone, is a potent and selective inhibitor of CYP17A1. Its mechanism of action involves binding to the active site of the enzyme and effectively blocking both the 17α-hydroxylase and 17,20-lyase activities.[5] Abiraterone acts as a slow, tight-binding inhibitor, initially forming a reversible complex with CYP17A1, which then isomerizes to a more stable, high-affinity complex.[6] This results in a prolonged inhibition of the enzyme. The pyridine nitrogen of abiraterone coordinates with the heme iron in the active site of CYP17A1, mimicking the substrate and preventing its binding and subsequent catalysis.[7]

Caption: Mechanism of this compound in the steroidogenesis pathway.

Quantitative Data

The inhibitory potency of a CYP17A1 inhibitor is determined through various biochemical and cellular assays. The following tables summarize the key quantitative data for abiraterone, serving as a proxy for this compound.

| Parameter | Value | Assay Condition | Reference |

| IC50 (17α-hydroxylase) | 7 nM | Recombinant human CYP17A1 with progesterone substrate | [8] |

| IC50 (17,20-lyase) | 12 nM | Recombinant human CYP17A1 with 17α-hydroxypregnenolone substrate | [8] |

| Ki * (final complex) | 0.39 nM | Slow-, tight-binding kinetics with recombinant CYP17A1 | [6][9] |

| Kd (initial binding) | <100 nM | Spectral binding assay with recombinant CYP17A1 | [7] |

Table 1: Biochemical Inhibition Data for Abiraterone

| Parameter | Value | Cell Line | Assay Condition | Reference |

| IC50 (Δ4-Androstenedione synthesis) | 15.5 nM | H295R (human adrenocortical carcinoma) | Steroid-stripped medium, measurement of androstenedione | [5] |

Table 2: Cellular Activity Data for Abiraterone

Experimental Protocols

Accurate characterization of CYP17A1 inhibitors requires robust and well-defined experimental protocols. This section details the methodologies for key assays.

Recombinant CYP17A1 Enzymatic Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified, recombinant CYP17A1.

Objective: To determine the IC50 value of an inhibitor against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.

Materials:

-

Recombinant human CYP17A1

-

Cytochrome P450 reductase (POR)

-

Cytochrome b5 (for lyase activity)

-

Liposomes (e.g., phosphatidylcholine)

-

NADPH

-

Radio-labeled substrates: [14C]-Progesterone (for hydroxylase activity) or [3H]-17α-hydroxypregnenolone (for lyase activity)

-

Test inhibitor (e.g., this compound)

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4, with MgCl2)

-

Thin-layer chromatography (TLC) plates and solvent system

-

Scintillation counter

Procedure:

-

Reconstitution: Reconstitute CYP17A1, POR, and cytochrome b5 (for lyase assay) into liposomes.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reconstituted enzyme system, reaction buffer, and varying concentrations of the test inhibitor.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes).

-

Initiation of Reaction: Initiate the reaction by adding the radio-labeled substrate and NADPH.

-

Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).

-

Extraction: Extract the steroids from the aqueous phase using an organic solvent.

-

TLC Separation: Spot the extracted steroids onto a TLC plate and separate the substrate from the product using an appropriate solvent system.

-

Quantification: Visualize the radioactive spots (e.g., by autoradiography) and quantify the amount of product formed using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.[10]

Caption: Workflow for a recombinant CYP17A1 enzymatic assay.

Cell-Based Steroidogenesis Assay (H295R Cells)

This assay evaluates the effect of an inhibitor on steroid production in a cellular context, providing a more physiologically relevant assessment. The NCI-H295R human adrenocortical carcinoma cell line is a widely used model as it expresses most of the key enzymes required for steroidogenesis.[11]

Objective: To determine the IC50 value of an inhibitor on the production of specific steroids (e.g., androstenedione, cortisol) in H295R cells.

Materials:

-

NCI-H295R cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics

-

Steroid-stripped serum

-

Test inhibitor (e.g., this compound)

-

Forskolin (to stimulate steroidogenesis)

-

LC-MS/MS system for steroid analysis

Procedure:

-

Cell Culture: Culture H295R cells in standard medium until they reach a suitable confluency.

-

Plating: Seed the cells into multi-well plates and allow them to adhere overnight.

-

Starvation: Replace the standard medium with a medium containing steroid-stripped serum and incubate for 24 hours to reduce basal steroid levels.

-

Treatment: Treat the cells with fresh steroid-stripped medium containing a stimulant (e.g., forskolin) and varying concentrations of the test inhibitor.

-

Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Steroid Analysis: Analyze the concentration of specific steroids in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percentage of inhibition of steroid production for each inhibitor concentration and determine the IC50 value.

Steroid Profiling by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of multiple steroids in biological matrices.[12][13][14]

Objective: To simultaneously measure the levels of multiple steroid hormones and their precursors in cell culture supernatant or plasma samples.

Procedure Outline:

-

Sample Preparation:

-

Thaw samples on ice.

-

Add a mixture of stable isotope-labeled internal standards.

-

Perform protein precipitation (e.g., with acetonitrile).[12]

-

Perform liquid-liquid extraction (e.g., with methyl tert-butyl ether).[12]

-

Evaporate the organic solvent to dryness.

-

Reconstitute the dried extract in the mobile phase.

-

-

LC Separation:

-

Inject the reconstituted sample onto a suitable HPLC or UHPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid and methanol.[13]

-

-

MS/MS Detection:

-

Use a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Optimize the MRM transitions (precursor ion -> product ion) for each steroid and internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of steroid standards.

-

Calculate the concentration of each steroid in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

-

Signaling Pathways Regulating CYP17A1 Expression

The expression of the CYP17A1 gene is tightly regulated by various signaling pathways, primarily in response to hormonal cues. Understanding these pathways is crucial for comprehending the overall impact of CYP17A1 inhibition.

The primary regulator of CYP17A1 expression in the adrenal cortex is the Hypothalamic-Pituitary-Adrenal (HPA) axis .[1]

-

The hypothalamus releases Corticotropin-Releasing Hormone (CRH).

-

CRH stimulates the anterior pituitary to secrete Adrenocorticotropic Hormone (ACTH).

-

ACTH binds to its receptor (melanocortin 2 receptor) on adrenal cortical cells, activating a G-protein coupled receptor signaling cascade.

-

This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[15][16]

-

PKA phosphorylates and activates transcription factors, such as Steroidogenic Factor 1 (SF-1) and GATA-6, which then bind to the promoter region of the CYP17A1 gene and enhance its transcription.[15]

Other signaling pathways, including the MAPK and PKC pathways, have also been shown to modulate CYP17A1 expression, often in an inhibitory manner.[15]

Caption: ACTH/cAMP/PKA signaling pathway regulating CYP17A1 gene expression.

Conclusion

This compound, as exemplified by the well-studied inhibitor abiraterone, represents a powerful tool for modulating the steroidogenesis pathway. By potently and selectively inhibiting both the 17α-hydroxylase and 17,20-lyase functions of CYP17A1, such compounds can effectively shut down the production of androgens, providing a critical therapeutic strategy for hormone-dependent malignancies. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers working on the discovery and characterization of novel CYP17A1 inhibitors. A thorough understanding of the underlying biochemistry, cellular effects, and regulatory signaling pathways is paramount for the successful development of the next generation of therapies targeting steroidogenesis.

References

- 1. repo.lib.duth.gr [repo.lib.duth.gr]

- 2. genecards.org [genecards.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A bypass mechanism of abiraterone‐resistant prostate cancer: Accumulating CYP17A1 substrates activate androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYTOCHROME P450 17A1 STRUCTURES WITH PROSTATE CANCER DRUGS ABIRATERONE AND TOK-001 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparisons of Prostate Cancer Inhibitors Abiraterone and TOK-001 Binding with CYP17A1 through Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4.5. In Vitro Enzyme Kinetic Analysis of Identified CYP17A1 Mutations [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. msacl.org [msacl.org]

- 15. Multiple Signaling Pathways Coordinate CYP17 Gene Expression in the Human Adrenal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Pharmacology of Cyp17-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyp17-IN-1, also identified as compound 9c in foundational research, is a potent and selective non-steroidal inhibitor of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo activity, and selectivity profile. The information is intended to support further research and development of this and similar compounds for therapeutic applications, primarily in hormone-dependent cancers such as prostate cancer.

Introduction to CYP17A1 Inhibition

The enzyme CYP17A1 is a key player in the production of androgens, such as testosterone and dihydrotestosterone (DHT).[2][3] It possesses dual enzymatic functions: a 17α-hydroxylase activity and a 17,20-lyase activity. Both are essential for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[4][2][3] In castration-resistant prostate cancer (CRPC), tumor cells can synthesize their own androgens, driving disease progression.[4][3] Therefore, inhibiting CYP17A1 is a validated therapeutic strategy to block androgen synthesis and suppress tumor growth.[1]

This compound belongs to a novel class of 1,2,3,4-tetrahydrobenzo[3][5]thieno[2,3-c]pyridine derivatives designed for potent and selective inhibition of CYP17A1.[1]

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of CYP17A1. By blocking both the 17α-hydroxylase and 17,20-lyase functions of the enzyme, it effectively halts the production of androgens from cholesterol-derived precursors. This leads to a reduction in the circulating and intratumoral levels of testosterone and DHT, thereby depriving androgen-dependent cancer cells of the signaling molecules they require for growth and survival.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its analogs, providing a basis for comparison of their potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound and Reference Compound

| Compound | Target | IC50 (nM) | Source |

| This compound (9c) | Rat CYP17A1 | 15.8 | [4] |

| Human CYP17A1 | 20.1 | [4] | |

| Abiraterone | Rat CYP17A1 | 25 | [1] |

| Human CYP17A1 | 36 | [1] |

Table 2: Selectivity Profile of this compound against Other Cytochrome P450 Enzymes

| Compound | CYP Enzyme | Inhibition (%) @ 10 µM | IC50 (µM) | Source |

| This compound (9c) | CYP3A4 | Not specified | 8.5 | [4] |

| CYP1A2 | Low | >10 | [1] | |

| CYP2C9 | Low | >10 | [1] | |

| CYP2C19 | Low | >10 | [1] | |

| CYP2D6 | Low | >10 | [1] |

Table 3: In Vivo Efficacy of this compound in Sprague-Dawley Rats

| Compound | Dose | Effect on Plasma Testosterone | Source |

| This compound (9c) | Dose-dependent | Reduction in plasma testosterone levels | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and the information available from the primary literature.

CYP17A1 Inhibition Assay

This protocol describes a method for determining the in vitro inhibitory activity of compounds against human CYP17A1 using human testicular microsomes.

-

Materials:

-

Human testicular microsomes (source of CYP17A1)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Progesterone (substrate)

-

This compound or other test compounds

-

Potassium phosphate buffer (pH 7.4)

-

LC-MS/MS system for analysis

-

-

Procedure:

-

Prepare a reaction mixture containing human testicular microsomes, the NADPH regenerating system, and buffer.

-

Add varying concentrations of this compound or the reference inhibitor to the reaction mixture.

-

Pre-incubate the mixture at 37°C for a specified time.

-

Initiate the enzymatic reaction by adding the substrate, progesterone.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the levels of the product, 17α-hydroxyprogesterone, using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable pharmacological model.

-

Cell Proliferation Assay (e.g., MTT or WST-1 Assay)

This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound on androgen-dependent prostate cancer cell lines like LNCaP and 22Rv1.

-

Materials:

-

LNCaP or 22Rv1 prostate cancer cells

-

Complete cell culture medium (e.g., RPMI-1640 with FBS)

-

This compound or other test compounds

-

96-well cell culture plates

-

MTT or WST-1 reagent

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Seed the prostate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the pharmacology of this compound.

Caption: Androgen synthesis pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the pharmacological evaluation of this compound.

Conclusion

This compound is a promising non-steroidal inhibitor of CYP17A1 with potent in vitro activity against both rat and human enzymes. Its high selectivity over other major CYP450 isoforms suggests a favorable safety profile with a reduced risk of drug-drug interactions. In vivo studies have confirmed its ability to reduce plasma testosterone levels, indicating its potential for therapeutic development in androgen-dependent diseases, particularly castration-resistant prostate cancer. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Discovery of novel 1,2,3,4-tetrahydrobenzo[4, 5]thieno[2, 3-c]pyridine derivatives as potent and selective CYP17 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intratumoral De Novo Steroid Synthesis Activates Androgen Receptor in Castration Resistant Prostate Cancer and is Upregulated by Treatment with CYP17A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pure.eur.nl [pure.eur.nl]

Preliminary Studies on CYP17A1 Inhibitors: A Technical Guide

Disclaimer: Initial searches for a specific compound designated "Cyp17-IN-1" did not yield any publicly available data. The following guide provides a comprehensive overview of the preliminary study framework for Cytochrome P450 17A1 (CYP17A1) inhibitors, utilizing data and protocols from established inhibitors as representative examples. This document is intended for researchers, scientists, and drug development professionals.

Introduction